molecular formula C14H13Cl2F2NO B2736881 (4-Chlorophenyl)(3-(difluoromethoxy)phenyl)methanamine hydrochloride CAS No. 2241128-43-6

(4-Chlorophenyl)(3-(difluoromethoxy)phenyl)methanamine hydrochloride

Cat. No.: B2736881
CAS No.: 2241128-43-6
M. Wt: 320.16
InChI Key: LVZAQCOUEVRQIE-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(3-(difluoromethoxy)phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2241128-43-6 . It has a molecular weight of 320.17 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12ClF2NO.ClH/c15-11-6-4-9(5-7-11)13(18)10-2-1-3-12(8-10)19-14(16)17;/h1-8,13-14H,18H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 320.17 .

Scientific Research Applications

Molecular Interactions and Luminescence

Research has demonstrated the synthesis of luminescent mono- and binuclear cyclometalated platinum(II) complexes, which incorporate 4-chlorophenyl as part of their structure. These complexes are studied for their luminescence properties in fluid and solid states, exploring oligomeric interactions, ligand-ligand interactions, and potential applications in light-emitting devices (Lai et al., 1999).

Synthesis of Novel Ligands

Another study describes the synthesis of a novel ligand, highlighting the compound's role in the development of NMDA receptor antagonists. This research is pivotal for understanding the mechanisms of action at the NMDA receptor, potentially contributing to the development of new therapeutic agents (Moe et al., 1998).

Environmental Hormones Removal

A study on the adsorption mechanism of chlorophenols onto graphene oxide has shown significant insights into environmental pollution control. Chlorophenols, which share structural similarities with the compound , are known environmental hormones and carcinogens. The research elucidates how graphene oxide can effectively remove these pollutants from the environment, providing a path toward cleaner water sources (Wei et al., 2019).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes utilizing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, which shares structural features with the compound , have been developed for their photocytotoxic properties under red light. These complexes exhibit potential for use in targeted cancer therapies, highlighting the compound's relevance in medical research (Basu et al., 2014).

Oxidative Transformation Studies

Investigations into the oxidative transformation of chlorophenols by manganese oxides offer crucial insights into environmental chemistry. These studies provide understanding on the degradation of chlorophenol-based compounds, including those structurally related to the compound of interest, elucidating their fate in natural environments and aiding in the development of remediation strategies (Zhang & Huang, 2003).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(4-chlorophenyl)-[3-(difluoromethoxy)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2NO.ClH/c15-11-6-4-9(5-7-11)13(18)10-2-1-3-12(8-10)19-14(16)17;/h1-8,13-14H,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZAQCOUEVRQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(C2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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